![molecular formula C19H12F2N4O2S B2488533 6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol CAS No. 946269-80-3](/img/structure/B2488533.png)
6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the compound involves intricate chemical processes, often aiming to enhance certain properties or to explore its anti-inflammatory activities. For example, compounds with a similar structure have been synthesized and tested for their anti-inflammatory activity, showing comparable efficacy to known anti-inflammatory drugs (Burbulienė et al., 2004). Such research highlights the chemical versatility and potential therapeutic applications of these compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques, including X-ray crystallography. For instance, a study on a dimeric layered structure of a similar pyrimidine compound revealed insights into the absence of intramolecular stacking in its crystalline state, emphasizing the importance of intermolecular hydrogen bonding and arene-arene interactions in its layered structure (Avasthi et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically focus on modifications to enhance biological activity or stability. The domino reaction of a methylsulfanyl pyrimidin-4-yl compound with heterocyclic CH acids demonstrates the complexity of reactions these compounds can undergo, leading to the formation of new structures with potentially unique properties (Erkin & Ramsh, 2014).
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been explored in the context of synthesizing and characterizing new chemical entities with potential biological activities. For instance, a study detailed the synthesis and characterization of similar compounds using spectral techniques and quantum chemical calculations, focusing on their molecular geometry, vibrational frequencies, and chemical shifts (Sarac, 2020).
Potential Biological Activities
- Several studies have synthesized and evaluated compounds with similar structures for their biological activities. A study synthesized a series of derivatives and assessed their in vivo anti-convulsant and anti-inflammatory activities, supported by molecular docking studies (Bhat et al., 2016).
- Another research synthesized derivatives with potential antitubercular activity against Mycobacterium tuberculosis, finding some compounds showing significant inhibition of mycobacterial growth (Desai et al., 2016).
Drug Efficacy and Molecular Docking
- Compounds with a similar molecular structure have been synthesized and evaluated for their potential in drug efficacy. For example, a study focused on synthesizing novel pyrazole derivatives and examining their anti-inflammatory and anti-cancer properties through in vitro, in silico, and cytotoxicity validations (Thangarasu et al., 2019).
Structural Analysis and Material Science
- Some studies have also delved into the structural characterization of similar compounds, providing insights into their molecular structures and potential applications in material science. For example, a study presented the synthesis, structural characterization, and crystallization of related compounds, analyzing their molecular conformation and crystal packing (Kariuki et al., 2021).
Antimicrobial and Antifungal Applications
- Research has been conducted on the synthesis and evaluation of similar compounds for antimicrobial and antifungal activities. A study synthesized novel compounds and screened them for their antimicrobial activity, revealing their effectiveness against various bacterial and fungal strains (Bayrak et al., 2009).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O2S/c20-13-5-1-11(2-6-13)15-9-16(26)23-19(22-15)28-10-17-24-18(25-27-17)12-3-7-14(21)8-4-12/h1-9H,10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVFJTQJRWGHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol](/img/structure/B2488451.png)
![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)
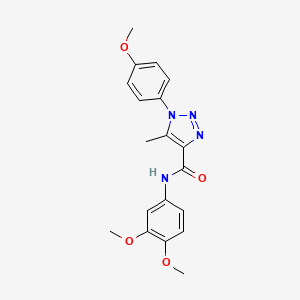

![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)

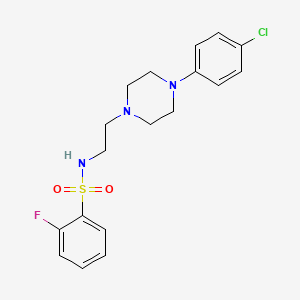
![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)
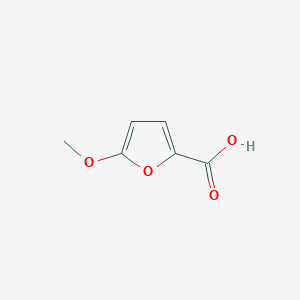
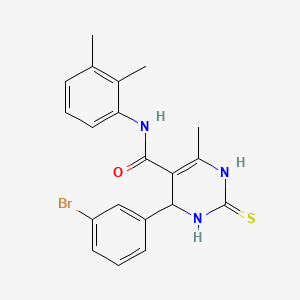
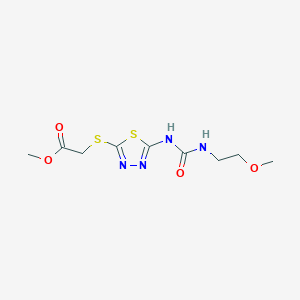
![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)
![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)